BenchChemオンラインストアへようこそ!

5-Chloro-7-iodo-8-methoxyquinoline

Medicinal chemistry Palladium-catalyzed amination Quinoline derivatization

5-Chloro-7-iodo-8-methoxyquinoline (CAS 91240-91-4) is a tri-substituted quinoline featuring chlorine at position 5, iodine at position 7, and a methoxy group at position Synthesized via methylation of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this compound serves as a pivotal intermediate in medicinal chemistry campaigns targeting antibacterial, antifungal, and anticancer leads. Its distinctive halogenation pattern and protected 8-hydroxyl functionality confer a unique reactivity profile that differentiates it from both its 8-hydroxy progenitor and other mono‑ or unsubstituted 8‑methoxyquinoline analogs, making it irreplaceable in specific synthetic sequences and structure‑activity relationship (SAR) explorations.

Molecular Formula C10H7ClINO
Molecular Weight 319.53
CAS No. 91240-91-4
Cat. No. B2928938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-iodo-8-methoxyquinoline
CAS91240-91-4
Molecular FormulaC10H7ClINO
Molecular Weight319.53
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1N=CC=C2)Cl)I
InChIInChI=1S/C10H7ClINO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3
InChIKeyYODYZPGSHFTXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-iodo-8-methoxyquinoline (CAS 91240-91-4): A Strategic Halogenated 8-Methoxyquinoline Intermediate for Antimicrobial and Antitumor Lead Optimization


5-Chloro-7-iodo-8-methoxyquinoline (CAS 91240-91-4) is a tri-substituted quinoline featuring chlorine at position 5, iodine at position 7, and a methoxy group at position 8. Synthesized via methylation of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this compound serves as a pivotal intermediate in medicinal chemistry campaigns targeting antibacterial, antifungal, and anticancer leads [1][2]. Its distinctive halogenation pattern and protected 8-hydroxyl functionality confer a unique reactivity profile that differentiates it from both its 8-hydroxy progenitor and other mono‑ or unsubstituted 8‑methoxyquinoline analogs, making it irreplaceable in specific synthetic sequences and structure‑activity relationship (SAR) explorations .

Why 5-Chloro-7-iodo-8-methoxyquinoline Cannot Be Replaced by Generic 8-Methoxyquinoline or Clioquinol Analogs in Medicinal Chemistry Campaigns


Generic substitution among 8‑methoxyquinolines or between 8‑hydroxy and 8‑methoxy congeners fails because the simultaneous presence of chlorine at C5, iodine at C7, and the methyl‑protected 8‑oxygen creates a unique reactivity and biological selectivity profile not replicated by any single analog. The 7‑iodo substituent provides a selective handle for palladium‑catalyzed cross‑coupling reactions while leaving the 5‑chloro group intact, enabling sequential functionalization [1]. Critically, methylation of the 8‑hydroxyl group eliminates the H‑bond donor capacity and suppresses metal‑chelating activity—a property that is essential for clioquinol's pharmacology but detrimental in applications requiring metal‑independent target engagement [2]. Replacing this compound with clioquinol forfeits synthetic versatility at the 7‑position; replacing it with 8‑methoxyquinoline or 5‑chloro‑8‑methoxyquinoline sacrifices the iodine‑dependent reactivity and the antibacterial potency of derived 7‑amino analogs.

Quantitative Differentiation Evidence for 5-Chloro-7-iodo-8-methoxyquinoline Versus Closest Structural Analogs


Synthetic Versatility: Pd-Catalyzed Cross-Coupling at the 7-Iodo Position in 50–66% Overall Yield from Clioquinol

5-Chloro-7-iodo-8-methoxyquinoline enables selective palladium-catalyzed cross-coupling at the 7-iodo position, a reactivity feature absent in clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) due to competing coordination of the free 8-hydroxyl group to palladium. In a two-step sequence starting from commercially available clioquinol, methylation to yield the target compound followed by Pd-catalyzed amination at C7 provided 5-chloro-7-amino-8-methoxyquinoline derivatives (5a–5e) in 50–66% overall yield [1]. The 7-iodo substituent can also participate in Suzuki, Sonogashira, and Heck cross-coupling reactions, whereas 5-chloro-8-methoxyquinoline (CAS 17012-44-1)—lacking the 7-iodo group—cannot undergo such site-selective C–C bond formation at position 7 [2].

Medicinal chemistry Palladium-catalyzed amination Quinoline derivatization

Antibacterial Potency of 7-Amino Derivatives: MIC of 4–8 μg/mL Against MRSA, Comparable to Nitroxoline and Clioquinol Positive Controls

The 5-chloro-7-amino-8-methoxyquinoline derivatives synthesized from the target compound were evaluated by broth microdilution against a panel of ATCC bacterial strains. Compound 5b, bearing an electron-withdrawing group at the para-position of the 7-aniline ring, exhibited a minimum inhibitory concentration (MIC) of 4–8 μg/mL against Enterococcus faecalis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA ATCC 33591) [1]. This activity was comparable to the positive controls nitroxoline (synthesized from 8-hydroxyquinoline in 54% yield) and clioquinol tested in the same assay [1]. In contrast, the parent compound 8-methoxyquinoline (CAS 938-33-0) showed only weak antibacterial potential with a binding constant Ka = 10.2 μM against E. coli R, without reported MIC data against Gram-positive pathogens .

Antibacterial MRSA Broth microdilution

Suppressed Metal Chelation Due to 8-Methoxy Masking: Zero H-Bond Donors Versus One for Clioquinol, with Documented Loss of p53-Mediated Radioprotective Activity

Methylation of the 8-hydroxyl group in 5-chloro-7-iodo-8-methoxyquinoline eliminates the sole hydrogen-bond donor present in clioquinol (H-bond donors: 0 vs. 1) and increases the computed LogP from ~3.50 to 3.50–3.80, while reducing the topological polar surface area to 22.12 Ų . This structural modification has direct biological consequences: in a controlled study using 5-chloro-8-methoxyquinoline (5CMQ) as a surrogate for the 8-methoxy pharmacophore, the methyl ether completely lost antiapoptotic activity against p53-dependent apoptosis in 10 Gy-irradiated MOLT-4 cells, whereas the 8-hydroxy analog (5CHQ) retained potent radioprotective activity (dose-reduction factors of ~1.2–1.3 in total-body and abdominally irradiated mice) [1]. Immunoblotting confirmed that 5CMQ failed to alter expression of p53 target genes p21 and PUMA, demonstrating that the 8-hydroxyl group is indispensable for zinc-chelating and p53-modulating activity [1].

Metal chelation Structure-activity relationship Radioprotection

Antitumor Activity of C2-Styrylquinoline Derivatives: GI50 of 20 nM Against HepG2 Hepatocellular Carcinoma Cells Achieved Only with the 5-Chloro-7-iodo-8-methoxy Scaffold

In a comprehensive SAR study of halogenated styrylquinolines, compound 50—2-[2-(4-acetyl-oxyphenyl)vinyl]-5-chloro-7-iodo-8-methoxyquinoline—demonstrated a GI50 of 20 nM against HepG2 hepatocellular carcinoma cells and induced S-phase cell cycle arrest [1]. This potency was achieved exclusively with the 5-chloro-7-iodo-8-methoxy substitution pattern conjugated to the C2-styryl moiety. Critically, the SAR analysis established that replacement of the 8-methoxy group with 8-hydroxy or 8-acetoxy enhanced anticancer potency, whereas substitution of the styryl double bond with an amide linkage or removal of the 8-methoxy group resulted in complete loss of activity [1]. Non-halogenated 8-methoxyquinoline analogs (compounds 10–15 in the same study) showed GI50 values in the high micromolar range, representing a >1000-fold potency gap relative to the halogenated derivative [1].

Anticancer Styrylquinoline GI50

Zinc Complex Formulation Pathway: Enhanced Antimycotic Activity Versus Free 8-Hydroxyquinoline Documented in Patent Literature

Patent CN1021632C (equivalent DE3713372C2) describes a pharmaceutical composition with enhanced antimycotic activity comprising the zinc complex of 5-chloro-7-iodo-8-hydroxyquinoline, which is accessed via demethylation of 5-chloro-7-iodo-8-methoxyquinoline as the synthetic precursor [1][2]. The patent establishes that the zinc chelate complex of the 8-hydroxy form exhibits superior antifungal efficacy compared to the free 8-hydroxyquinoline compound, enabling effective treatment of mycotic infections of the skin, mucous membranes, and nails [1]. Independent structure–activity relationship studies confirm that 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has an MIC of 1 μM against Aspergillus fumigatus Af293, but antifungal activity is strongly modulated by metal ion availability—addition of Zn²⁺ (64 μM ZnSO₄) increases the MIC to 8 μM, whereas the pre-formed zinc complex in the patent formulation is designed to overcome this metal-dependent attenuation [3].

Antifungal Zinc chelate Pharmaceutical composition

Validated Application Scenarios for 5-Chloro-7-iodo-8-methoxyquinoline in Antibacterial Lead Optimization, Antitumor SAR Campaigns, and Antifungal Formulation Development


Antibacterial Lead Optimization: Synthesis of 7-Amino-8-methoxyquinoline Derivatives Active Against MRSA

Research groups developing novel anti-MRSA agents should procure 5-chloro-7-iodo-8-methoxyquinoline as the key synthetic intermediate. Palladium-catalyzed amination at the 7-iodo position yields 5-chloro-7-amino-8-methoxyquinoline derivatives that achieve MIC values of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus (ATCC 33591) and Enterococcus faecalis, matching the potency of nitroxoline and clioquinol positive controls [1]. The 8-methoxy group can be subsequently deprotected to generate the 8-hydroxy analog for metal-chelation studies, enabling systematic SAR exploration that is impossible when starting from 5-chloro-8-methoxyquinoline (which lacks the 7-iodo handle) or clioquinol (whose free 8-OH interferes with Pd-catalyzed coupling).

Antitumor Styrylquinoline Development: Accessing Sub-50 nM GI50 Compounds via C2-Functionalization

Medicinal chemistry teams pursuing hepatocellular carcinoma or other solid tumor indications can employ 5-chloro-7-iodo-8-methoxyquinoline as the scaffold for C2-styrylquinoline synthesis. The Talekar (2006) study demonstrated that compound 50—incorporating the 5-chloro-7-iodo-8-methoxy core with a C2-(4-acetyloxyphenyl)vinyl substituent—achieves a GI50 of 20 nM against HepG2 cells with S-phase arrest [2]. Critically, the SAR reveals that while 8-hydroxy or 8-acetoxy substitution improves potency, the 8-methoxy variant serves as an essential comparator for dissecting the contribution of metal chelation to antitumor activity. Non-halogenated or mono-halogenated analogs show >1000-fold weaker activity, confirming that the 5-chloro-7-iodo-8-methoxy substitution pattern is non-negotiable for this potency tier.

Metal-Independent Biological Profiling: Decoupling Antimicrobial Activity from Zinc Ionophore-Mediated Confounds

In pharmacological studies where clioquinol's zinc-ionophore activity introduces confounding variables—such as neuroprotection assays, Alzheimer's disease target engagement studies, or p53-pathway investigations—5-chloro-7-iodo-8-methoxyquinoline is the preferred reagent. The Matsumoto et al. (2019) study using 5-chloro-8-methoxyquinoline as a structural surrogate conclusively demonstrated that methylation of the 8-hydroxyl group abolishes p53-mediated antiapoptotic and radioprotective activity, confirming that the 8-methoxy compound is functionally inert with respect to Zn²⁺ chelation [3]. Researchers requiring a halogenated quinoline scaffold without metal-chelating activity should select the target compound over clioquinol (H-bond donors: 0 vs. 1; LogP: 3.50–3.80 vs. ~3.50).

Antifungal Formulation R&D: Precursor for Patented Zinc Complex with Enhanced Antimycotic Efficacy

Pharmaceutical formulation scientists developing topical antifungal products for dermatomycosis, onychomycosis, or vulvovaginal candidiasis can utilize 5-chloro-7-iodo-8-methoxyquinoline as the protected precursor for the zinc complex of 5-chloro-7-iodo-8-hydroxyquinoline, as described in patent CN1021632C/DE3713372C2 [4][5]. The patent claims that the pre-formed zinc chelate exhibits superior antimycotic activity compared to the free 8-hydroxyquinoline ligand, addressing the 8-fold MIC attenuation observed when free clioquinol is exposed to exogenous Zn²⁺ (MIC shift from 1 μM to 8 μM against A. fumigatus Af293) [6]. The methyl ether intermediate enables controlled deprotection immediately prior to zinc complexation, ensuring optimal stoichiometry and purity of the final pharmaceutical composition.

Quote Request

Request a Quote for 5-Chloro-7-iodo-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.